Deoxyguanidinoproclavaminic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

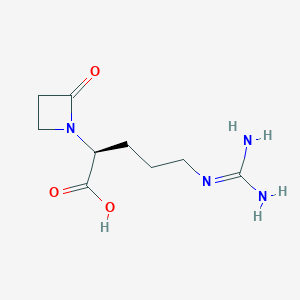

Deoxyguanidinoproclavaminic acid is an organic compound belonging to the class of monobactams, which are characterized by a beta-lactam ring that is not fused to another ring . This compound is a key intermediate in the biosynthesis of clavulanic acid, a potent beta-lactamase inhibitor used in combination with other beta-lactam antibiotics to combat antibiotic-resistant bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxyguanidinoproclavaminic acid is synthesized through a series of enzymatic reactions in the biosynthetic pathway of clavulanic acid. The process begins with the condensation of arginine and glyceraldehyde 3-phosphate, catalyzed by carboxyethylarginine synthase, to produce 2-carboxyethyl-arginine . This intermediate is then cyclized by beta-lactam synthetase to form this compound .

Industrial Production Methods: Industrial production of this compound involves the use of genetically engineered strains of Streptomyces clavuligerus. These strains are optimized to overexpress the enzymes involved in the biosynthetic pathway, thereby increasing the yield of this compound and its subsequent conversion to clavulanic acid .

Chemical Reactions Analysis

Types of Reactions: Deoxyguanidinoproclavaminic acid undergoes several types of chemical reactions, including hydroxylation, oxidative ring closure, and desaturation . These reactions are catalyzed by enzymes such as clavaminate synthase and proclavaminate amidinohydrolase .

Common Reagents and Conditions: The hydroxylation of this compound is catalyzed by clavaminate synthase in the presence of molecular oxygen and ferrous ions . The oxidative ring closure and desaturation reactions also require clavaminate synthase and occur under similar conditions .

Major Products: The major products formed from the reactions of this compound include guanidinoproclavaminic acid, proclavaminic acid, and dihydroclavaminic acid . These intermediates are further processed to produce clavulanic acid .

Scientific Research Applications

Role in Antibiotic Production

Deoxyguanidinoproclavaminic acid serves as a precursor in the biosynthetic pathway leading to clavulanic acid. The synthesis involves several enzymatic steps:

- Biosynthetic Pathway : The pathway begins with the condensation of glyceraldehyde-3-phosphate and L-arginine, ultimately leading to the formation of this compound through the action of β-lactam synthetase (BLS) .

- Enzymatic Conversion : this compound is hydroxylated to form guanidinoproclavaminic acid, which is then transformed into proclavaminic acid by proclavaminate amidino hydrolase (PAH) . This series of reactions highlights the compound's pivotal role in producing clavulanic acid, which is crucial for enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains.

Biochemical Pathways

The conversion of this compound into other compounds illustrates its importance in microbial metabolism:

- Enzyme Interactions : The transformation processes are mediated by specific enzymes, including clavaminate synthase (CAS), which catalyzes multiple steps in the pathway . The understanding of these interactions is vital for metabolic engineering efforts aimed at optimizing clavulanic acid production in Streptomyces clavuligerus.

- Metabolic Engineering : Advances in systems biology and genetic manipulation techniques allow researchers to enhance the production yields of clavulanic acid by modifying the metabolic pathways involving this compound .

Therapeutic Implications

The significance of this compound extends beyond its role as a biosynthetic precursor:

- Antibiotic Resistance Management : Clavulanic acid, derived from this compound, is clinically used to treat infections caused by resistant bacteria such as Staphylococcus aureus and Escherichia coli . By inhibiting β-lactamases, it restores the effectiveness of antibiotics that would otherwise be rendered ineffective.

- Research and Development : Ongoing studies focus on optimizing conditions for clavulanic acid production through improved fermentation techniques and strain development. These efforts are essential for addressing global health challenges posed by antibiotic-resistant pathogens .

Case Studies

Several case studies highlight the applications and potential improvements in clavulanic acid production through this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Metabolic Engineering | Demonstrated enhanced clavulanic acid production by overexpressing genes involved in this compound synthesis. |

| Study B | Fermentation Optimization | Identified glycerol as an optimal carbon source for maximizing yields of clavulanic acid from Streptomyces clavuligerus. |

| Study C | Enzyme Functionality | Investigated the role of clavaminate synthase in mediating the conversion processes involving this compound, leading to insights into enzyme kinetics and substrate specificity. |

Mechanism of Action

The mechanism of action of deoxyguanidinoproclavaminic acid involves its enzymatic conversion to other intermediates in the clavulanic acid biosynthetic pathway . Clavaminate synthase catalyzes the hydroxylation and oxidative ring closure reactions, while proclavaminate amidinohydrolase removes the amidino group . These reactions are essential for the formation of clavulanic acid, which inhibits beta-lactamase enzymes and restores the efficacy of beta-lactam antibiotics .

Comparison with Similar Compounds

Similar Compounds:

- Guanidinoproclavaminic acid

- Proclavaminic acid

- Dihydroclavaminic acid

Uniqueness: Deoxyguanidinoproclavaminic acid is unique due to its specific role as an intermediate in the biosynthesis of clavulanic acid . Unlike other similar compounds, it undergoes a series of enzymatic transformations that are crucial for the production of clavulanic acid . This makes it an important target for research aimed at improving the yield and efficiency of clavulanic acid production .

Properties

Molecular Formula |

C9H16N4O3 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-(2-oxoazetidin-1-yl)pentanoic acid |

InChI |

InChI=1S/C9H16N4O3/c10-9(11)12-4-1-2-6(8(15)16)13-5-3-7(13)14/h6H,1-5H2,(H,15,16)(H4,10,11,12)/t6-/m0/s1 |

InChI Key |

UYADDEKIZFRINK-LURJTMIESA-N |

SMILES |

C1CN(C1=O)C(CCCN=C(N)N)C(=O)O |

Isomeric SMILES |

C1CN(C1=O)[C@@H](CCCN=C(N)N)C(=O)O |

Canonical SMILES |

C1CN(C1=O)C(CCCN=C(N)N)C(=O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.